molecular formula C15H26O2 B13397654 2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol

2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol

Cat. No.: B13397654
M. Wt: 238.37 g/mol
InChI Key: WKKJGHCXVKEJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol is a complex organic compound with a unique structure It is characterized by its decahydro-1,5-naphthalenediol core, which is substituted with isopropyl, methyl, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol typically involves multi-step organic reactions. One common approach is the hydrogenation of a naphthalene derivative followed by selective functional group modifications. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and specific reagents for introducing the isopropyl, methyl, and methylene groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-4a-methyl-8-methylenedecahydro-1-naphthalenyl acetate: This compound has a similar core structure but differs in the presence of an acetate group.

    Decahydro-4a-methyl-8-methylene-1-naphthalenol: Another related compound with slight variations in functional groups.

Uniqueness

2-Isopropyl-4a-methyl-8-methylenedecahydro-1,5-naphthalenediol is unique due to its specific substitution pattern and the presence of both isopropyl and methylene groups

Properties

IUPAC Name

4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalene-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4)12(16)6-5-10(3)13(15)14(11)17/h9,11-14,16-17H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKJGHCXVKEJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(CCC(=C)C2C1O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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